(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative featuring a fused heterocyclic core. Its structure includes a 3,4-dimethoxybenzylidene group at position 2, a methyl group at position 4, and a tetrahydrofuran-2-ylmethyl substituent at position 6. The benzofuro-oxazinone scaffold is analogous to bioactive natural products and synthetic derivatives, such as those identified in Populus bud extracts (e.g., phenylpropenoids) and marine actinomycete metabolites, which exhibit anti-inflammatory, antibacterial, or antioxidant properties .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-15-9-20-18(13-26(14-31-20)12-17-5-4-8-30-17)25-23(15)24(27)22(32-25)11-16-6-7-19(28-2)21(10-16)29-3/h6-7,9-11,17H,4-5,8,12-14H2,1-3H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPASLLSTJSLDL-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CC3CCCO3)C4=C1C(=O)C(=CC5=CC(=C(C=C5)OC)OC)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CN(CO2)CC3CCCO3)C4=C1C(=O)/C(=C/C5=CC(=C(C=C5)OC)OC)/O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHN O
- Molecular Weight : 423.5 g/mol
- CAS Number : 2014409-46-0
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer research. Notably, it has shown cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic potential of this compound against several cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 22 | Induction of apoptosis and ROS generation |
| HT29 (Colon Cancer) | 25 | Mitochondrial membrane depolarization |
| Ca9-22 (Oral Cancer) | 20 | Increased reactive oxygen species (ROS) |
| HSC-2 (Oral Cancer) | 19 | Apoptosis induction |
The mechanisms through which this compound exerts its cytotoxic effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways that lead to cell death. In studies involving HCT116 and HT29 cells, approximately 30% of cells were observed to undergo apoptosis upon treatment with the compound.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a significant contributor to the cytotoxicity observed. Elevated levels of ROS can cause oxidative stress, leading to cellular damage and subsequent apoptosis.
- Mitochondrial Dysfunction : The compound has been shown to cause depolarization of the mitochondrial membrane potential (MMP), which is critical for maintaining cellular energy homeostasis and can trigger apoptotic pathways.
Study on Colon Cancer Cell Lines
In a recent study published in MDPI, researchers synthesized various derivatives of the compound and tested their efficacy against colon cancer cell lines HCT116 and HT29. The results indicated that modifications to the chemical structure significantly influenced cytotoxicity and selectivity towards malignant cells compared to non-malignant cells .
Study on Oral Squamous Cell Carcinomas
Another study focused on oral squamous cell carcinomas demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis in Ca9-22 and HSC-2 cell lines. The study highlighted that structural analogs could enhance potency and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Key structural analogs include:
Key Observations :
- Position 8 Substituents : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 4-methoxyphenyl or 4-fluorophenethyl), which increase lipophilicity and membrane permeability .
- In contrast, the pyridinylmethylene group in introduces a basic nitrogen, enabling salt formation or coordination with metal ions .
Physicochemical and Chromatographic Behavior
- Molecular Descriptors : The tetrahydrofuran substituent reduces molecular symmetry and may lower melting points compared to fully aromatic analogs. The 3,4-dimethoxy groups increase polar surface area, influencing solubility and retention in reversed-phase chromatography .
- Retention Behavior: Hydroxyl or methoxy groups in benzofuro-oxazinones (as in the target compound and ) form intramolecular hydrogen bonds, reducing polarity and increasing retention times in HPLC. Fluorinated analogs (e.g., ) exhibit altered retention due to fluorine’s electronegativity and reduced hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
